Propanoic acid, 2-hydroxy-3-[2-(2-propenyloxy)phenoxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 2-hydroxy-3-[2-(2-propenyloxy)phenoxy]- is a complex organic compound with a unique structure that includes a propanoic acid backbone, a hydroxy group, and a phenoxy group with a propenyloxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-hydroxy-3-[2-(2-propenyloxy)phenoxy]- typically involves the reaction of epichlorohydrin with phenol derivatives under alkaline conditions. The reaction proceeds through the formation of an epoxide intermediate, which is then opened by the phenol derivative to form the desired product . The reaction conditions often include the use of a chiral catalyst to ensure enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
Propanoic acid, 2-hydroxy-3-[2-(2-propenyloxy)phenoxy]- can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols) . The reactions are typically carried out under controlled temperature and pH conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a carbonyl compound, while nucleophilic substitution can lead to the formation of various substituted phenoxy derivatives .
Wissenschaftliche Forschungsanwendungen
Propanoic acid, 2-hydroxy-3-[2-(2-propenyloxy)phenoxy]- has several scientific research applications:
Wirkmechanismus
The mechanism of action of propanoic acid, 2-hydroxy-3-[2-(2-propenyloxy)phenoxy]- involves its interaction with specific molecular targets and pathways. The hydroxy and phenoxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity . The propenyloxy substituent can also participate in various chemical reactions, further modulating the compound’s effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxypropanoic acid: A simpler analog with similar hydroxy and carboxylic acid groups.
2-Hydroxy-3-(2-hydroxyphenyl)propanoic acid: Contains a hydroxyphenyl group instead of a phenoxy group with a propenyloxy substituent.
2-Phenoxypropanoic acid: Lacks the hydroxy and propenyloxy substituents, making it less complex.
Uniqueness
Propanoic acid, 2-hydroxy-3-[2-(2-propenyloxy)phenoxy]- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
53564-64-0 |
---|---|
Molekularformel |
C12H14O5 |
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
2-hydroxy-3-(2-prop-2-enoxyphenoxy)propanoic acid |
InChI |
InChI=1S/C12H14O5/c1-2-7-16-10-5-3-4-6-11(10)17-8-9(13)12(14)15/h2-6,9,13H,1,7-8H2,(H,14,15) |
InChI-Schlüssel |
BOLITCHMJSCDKU-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC1=CC=CC=C1OCC(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.